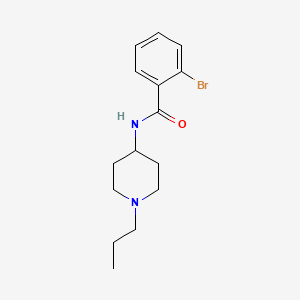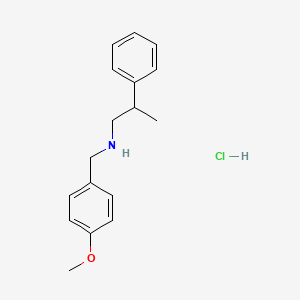
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2,4-dichlorobenzamide
Vue d'ensemble
Description
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2,4-dichlorobenzamide: is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzyl group, and a dichlorobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2,4-dichlorobenzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole ring.
Attachment of the Dichlorobenzamide Moiety: The final step involves the coupling of the triazole derivative with 2,4-dichlorobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the triazole ring or the dichlorobenzamide moiety, resulting in the formation of amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzamide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Substituted triazole or benzamide derivatives.
Applications De Recherche Scientifique
Chemistry: N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2,4-dichlorobenzamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antifungal, antibacterial, or anticancer agent. Its ability to inhibit specific enzymes makes it a promising candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for more complex compounds.
Mécanisme D'action
The mechanism of action of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to form strong interactions with metal ions and active sites of enzymes, leading to inhibition of enzyme activity. The dichlorobenzamide moiety enhances the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2,4-dichlorobenzamide
- N-(1-phenyl-1H-1,2,4-triazol-3-yl)-2,4-dichlorobenzamide
- N-(1-methyl-1H-1,2,4-triazol-3-yl)-2,4-dichlorobenzamide
Comparison: this compound stands out due to the presence of the benzyl group, which enhances its lipophilicity and ability to interact with biological membranes. This unique feature differentiates it from other similar compounds, making it a more potent inhibitor in certain biological assays.
Propriétés
IUPAC Name |
N-(1-benzyl-1,2,4-triazol-3-yl)-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c17-12-6-7-13(14(18)8-12)15(23)20-16-19-10-22(21-16)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBJFZOMMCZVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B4547986.png)


![5-(4-bromophenyl)-3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4548017.png)
![Ethyl 4-[(4,7-dimethylquinazolin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B4548024.png)
![N-benzyl-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4548030.png)
![S-[5-(4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate](/img/structure/B4548038.png)

![3-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B4548046.png)
![4-[methyl(methylsulfonyl)amino]-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4548051.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B4548065.png)
![N,N'-[methylenebis(2-methyl-4,1-phenylene)]di(1-naphthamide)](/img/structure/B4548069.png)
![methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxylate](/img/structure/B4548074.png)
